5-Carboxy-fluorescein

Description

BenchChem offers high-quality 5-Carboxy-fluorescein suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Carboxy-fluorescein including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

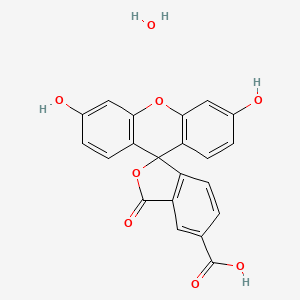

3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12O7.H2O/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)21(15)14-4-1-10(19(24)25)7-13(14)20(26)28-21;/h1-9,22-23H,(H,24,25);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROECYOYBOVMYJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Purification of 5-Carboxyfluorescein

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis and purification of 5-carboxyfluorescein (5-FAM). Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offering field-proven insights to empower researchers in producing this vital fluorescent probe with high purity and yield.

Introduction: The Enduring Utility of 5-Carboxyfluorescein

5-Carboxyfluorescein, a derivative of the historic fluorophore fluorescein, stands as a cornerstone in modern biological and pharmaceutical research.[1][2] Its enduring popularity stems from a combination of favorable photophysical properties—bright green fluorescence and a high quantum yield—and the presence of a carboxylic acid group.[3][4] This functional handle is the key to its versatility, enabling its covalent attachment to a vast array of biomolecules, including proteins, peptides, and nucleic acids, through the formation of stable amide bonds.[3][5]

In the realm of drug development, 5-FAM is an indispensable tool for creating fluorescently labeled tracers for fluorescence polarization immunoassays (FPIA), high-throughput screening, and studying drug-target interactions.[5][6] Its application extends to in-situ hybridization, microscopy, and flow cytometry.[4][7][8] The ability to reliably synthesize and purify 5-carboxyfluorescein is, therefore, a critical capability for any laboratory engaged in advanced life sciences research. This guide provides the foundational knowledge and practical protocols to achieve this.

The Chemical Core: Understanding the Synthesis of 5-Carboxyfluorescein

The synthesis of 5-carboxyfluorescein is a classic example of a Friedel-Crafts acylation reaction.[7][9] The process involves the condensation of trimellitic anhydride with two equivalents of resorcinol in the presence of a strong acid catalyst, typically methanesulfonic acid.[10][11][12]

The reaction mechanism proceeds through the protonation of the anhydride, which then acts as an electrophile, attacking the electron-rich resorcinol ring. A second resorcinol molecule then adds in a similar fashion, followed by cyclization and dehydration to form the characteristic xanthene core of the fluorescein molecule.

A crucial aspect of this synthesis is the regiochemistry. Because trimellitic anhydride is asymmetric, the reaction inevitably produces a mixture of two structural isomers: 5-carboxyfluorescein and 6-carboxyfluorescein.[10][11][13] The separation of these isomers is the primary challenge in the purification process and will be addressed in detail in a subsequent section.

Diagram: Synthesis of 5- and 6-Carboxyfluorescein

Caption: The condensation reaction of trimellitic anhydride and resorcinol.

Experimental Protocol: Synthesis of the 5- and 6-Carboxyfluorescein Isomeric Mixture

This protocol is based on established literature procedures for the synthesis of carboxyfluorescein.[10][11][14]

Materials:

-

Trimellitic anhydride (1,2,4-Benzenetricarboxylic anhydride)

-

Resorcinol (1,3-Dihydroxybenzene)

-

Methanesulfonic acid

-

Ice

-

Deionized water

Equipment:

-

Round-bottom flask

-

Air condenser

-

Heating mantle with stirrer

-

Beaker

-

Buchner funnel and filter flask

-

Drying oven

Procedure:

-

To a round-bottom flask, add resorcinol (2.0 equivalents) and methanesulfonic acid.

-

Stir the mixture until the resorcinol is fully dissolved.

-

Add trimellitic anhydride (1.0 equivalent) to the solution.

-

Attach an air condenser to the flask and heat the reaction mixture to 80-85°C with continuous stirring.

-

Maintain this temperature for approximately 24 hours. The mixture will become viscous and change color.

-

After 24 hours, allow the reaction mixture to cool to room temperature.

-

In a large beaker, prepare a mixture of ice and water.

-

Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring. An orange-yellow precipitate will form.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with copious amounts of cold deionized water to remove residual acid.

-

Dry the crude isomeric mixture in a vacuum oven at a temperature not exceeding 200°C.[13][14]

The Art of Separation: Purification of 5-Carboxyfluorescein

The successful separation of the 5- and 6-carboxyfluorescein isomers is paramount for applications requiring a chemically defined fluorescent probe. While preparative HPLC is a viable but costly option, fractional crystallization offers a scalable and cost-effective alternative.[13][14] This technique exploits the subtle differences in solubility between the two isomers in specific solvent systems.

Diagram: Purification Workflow via Fractional Crystallization

Caption: A generalized workflow for the purification of 5-carboxyfluorescein.

Experimental Protocol: Fractional Crystallization

This protocol is adapted from methodologies that have proven effective for the separation of carboxyfluorescein isomers.[13][14] The choice of solvent system can be varied, with methanol/hexane also being a commonly used combination.[10][13]

Materials:

-

Crude 5- and 6-carboxyfluorescein isomeric mixture

-

Ethanol (or Methanol)

-

Hexanes

-

Sodium hydroxide solution

-

Hydrochloric acid solution

Equipment:

-

Erlenmeyer flasks

-

Hot plate with stirrer

-

Buchner funnel and filter flask

-

Refrigerator or cold bath

Procedure:

-

Dissolve the crude isomeric mixture in a minimal amount of hot ethanol.

-

While the solution is still warm, slowly add hexanes as an anti-solvent until the solution becomes slightly turbid.

-

Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator or cold bath to promote crystallization.

-

Collect the resulting crystals by vacuum filtration. This first crop of crystals will be enriched in one of the isomers (often the 5-isomer when using ethanol/hexane).[13][14]

-

The mother liquor will be enriched in the other isomer (the 6-isomer). The solvent can be removed from the mother liquor, and the resulting solid can be recrystallized from a different solvent system (e.g., methanol/hexane) to isolate the second isomer.[13][14]

-

To obtain high purity, the collected crystals should be subjected to one or two more rounds of recrystallization from the same solvent system.

-

The final purified carboxyfluorescein can be converted to the free acid form by dissolving it in a dilute sodium hydroxide solution and then re-precipitating it by the addition of hydrochloric acid.

Quality Control and Characterization

Ensuring the purity and identity of the final product is a critical step. The following table summarizes key analytical parameters for 5-carboxyfluorescein.

| Parameter | Typical Value/Method | Reference |

| Purity (HPLC) | ≥95% (BioReagent grade), ≥99% (High-purity grade) | [15][16] |

| Appearance | Yellow to orange crystalline powder | [17][18] |

| Excitation Maximum (λex) | ~492 nm | [15][16][19] |

| Emission Maximum (λem) | ~517-518 nm | [15][16][19] |

| Molar Extinction Coefficient (ε) | >72,000 L·mol⁻¹·cm⁻¹ | [17][20] |

| Identity (¹H NMR) | Spectrum should be consistent with the structure of 5-carboxyfluorescein. | [18][21] |

Conclusion

The synthesis and purification of 5-carboxyfluorescein, while involving a straightforward chemical reaction, require a nuanced understanding of isomer separation to achieve the high purity demanded by modern research applications. By following the principles and protocols outlined in this guide, researchers can confidently produce this essential fluorescent tool in-house. The mastery of these techniques not only provides a cost-effective source of 5-FAM but also deepens the practical chemical expertise within a research team, fostering greater innovation in the development of novel assays and diagnostics.

References

-

Draw a complete mechanism for formation of fluorescein. (n.d.). Homework.Study.com. Retrieved from [Link]

- Xing, G., et al. (2012). One-step synthesis of a fluorescein derivative and mechanistic studies. Tetrahedron Letters, 53(43), 5744-5747.

-

Fox, K. (n.d.). Chem 213 Synthetic #2 FFR Green Synthesis of Fluorescein Dye. CDN. Retrieved from [Link]

-

Fluorescein. (n.d.). In Wikipedia. Retrieved from [Link]

-

Preparation of 5- and 6-Carboxyfluorescein. (n.d.). ResearchGate. Retrieved from [Link]

- Ueno, Y., Jiao, G.-S., & Burgess, K. (2004). Preparation of 5- and 6-Carboxyfluorescein. SYNTHESIS, 2004(15), 2591–2593.

-

Malapit, C. A. (n.d.). SYNTHESIS OF FLUORESCEIN, a fluorescent dye. Ateneo de Manila University. Retrieved from [Link]

-

Facile Large-Scale Synthesis of 5- and 6-Carboxyfluoresceins: Application for the Preparation of New Fluorescent Dyes. (n.d.). ResearchGate. Retrieved from [Link]

- Ueno, Y., Jiao, G.-S., & Burgess, K. (2004). Preparation of 5- and 6-Carboxyfluorescein. SYNTHESIS, 2004(15), 2591–2593.

-

Synthesis of diacetyl 5(6)-carboxyfluorescein (2). (n.d.). ResearchGate. Retrieved from [Link]

- Hammershøj, P., et al. (2015). Facile Large-Scale Synthesis of 5- and 6-Carboxyfluoresceins: Application for the Preparation of New Fluorescent Dyes. European Journal of Organic Chemistry, 2015(33), 7301-7309.

-

Enhancing Drug Discovery with Fluorescent Tracers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Hammershøj, P., et al. (2017). Convenient one-step synthesis of 5-carboxy-seminaphthofluoresceins. Semantic Scholar. Retrieved from [Link]

-

5-FAM [5-Carboxyfluorescein]. (n.d.). Anaspec. Retrieved from [Link]

-

Identification of 5-Carboxyfluorescein as a Probe Substrate of SLC46A3 and Its Application in a Fluorescence-Based In Vitro Assay Evaluating the Interaction with SLC46A3. (2023). PubMed. Retrieved from [Link]

-

Recrystallizing 5(6)-carboxyfluorescein mixture. (2024). Reddit. Retrieved from [Link]

-

5-Carboxyfluorescein (5-FAM), single isomer. (n.d.). emp BIOTECH. Retrieved from [Link]

-

5-Carboxyfluorescein tagged N-phenylanthranilamide as a tracer reagent for fluorescence polarization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

5(6)-carboxyfluorescein revisited: new protecting group, separation of isomers, and their spectral properties on oligonucleotides. (n.d.). PubMed. Retrieved from [Link]

-

5(6)-Carboxyfluorescein Revisited: New Protecting Group, Separation of Isomers, and their Spectral Properties on Oligonucleotides. (2001). Bioconjugate Chemistry. Retrieved from [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. chimique.wordpress.com [chimique.wordpress.com]

- 3. 5-FAM [5-Carboxyfluorescein] [anaspec.com]

- 4. empbiotech.com [empbiotech.com]

- 5. nbinno.com [nbinno.com]

- 6. Identification of 5-Carboxyfluorescein as a Probe Substrate of SLC46A3 and Its Application in a Fluorescence-Based In Vitro Assay Evaluating the Interaction with SLC46A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. Fluorescein - Wikipedia [en.wikipedia.org]

- 9. homework.study.com [homework.study.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 5,6-CARBOXYFLUORESCEIN DIPIVALATE synthesis - chemicalbook [chemicalbook.com]

- 13. chem.tamu.edu [chem.tamu.edu]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. 5(6)-羧基荧光素 BioReagent, suitable for fluorescence, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 16. 5-カルボキシフルオレセイン BioReagent, suitable for fluorescence, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 17. 404100050 [thermofisher.com]

- 18. 5-Carboxyfluorescein, 95% 100 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 19. caymanchem.com [caymanchem.com]

- 20. Extinction Coefficient [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]

- 21. 5(6)-Carboxyfluorescein(72088-94-9) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Spectral Properties of 5-Carboxyfluorescein in Different Solvents

Introduction

5-Carboxyfluorescein (5-FAM) is a premier green fluorescent reagent extensively used for labeling peptides, proteins, and nucleotides.[1][2] Its popularity in diverse applications, from DNA sequencing to immunoassays, stems from its high absorbance, excellent fluorescence quantum yield, and good water solubility.[3] However, the spectral properties of 5-FAM are not static; they are profoundly influenced by the surrounding chemical environment. This guide provides a comprehensive technical exploration for researchers, scientists, and drug development professionals on how different solvents impact the spectral characteristics of 5-FAM. A thorough understanding of these solvatochromic effects is critical for optimizing experimental designs, ensuring data integrity, and innovating new applications for this versatile fluorophore.

The Molecular Basis of Environmental Sensitivity

The fluorescence of 5-Carboxyfluorescein originates from its xanthene core. The molecule's sensitivity to its environment is primarily due to its carboxylic acid and phenolic hydroxyl groups. These groups can exist in various protonation states (cationic, neutral, monoanionic, and dianionic), each with distinct absorption and emission profiles. The equilibrium between these states is highly dependent on the solvent's pH and polarity.[4] The dianionic form, prevalent at pH levels above 7, exhibits the strongest fluorescence. The pKa of the carboxylic acid group is approximately 6.4-6.5, making the dye's spectral properties particularly sensitive to pH changes around this value.[3][5]

Impact of Solvent Properties on 5-FAM Spectra

The photophysical behavior of 5-FAM is intricately linked to the characteristics of the solvent. Key properties such as polarity, pH, and viscosity can significantly alter its absorption and emission spectra.

Solvent Polarity

pH

The pH of the solvent is a dominant factor controlling the fluorescence of 5-FAM due to its multiple ionizable groups.[4][9] The fluorescence intensity is significantly higher at alkaline pH (e.g., pH 12) compared to neutral (pH 7) or acidic conditions.[9] This is because the dianionic form of fluorescein, which is the most fluorescent species, predominates in basic solutions.[4] For labeling applications, maintaining a pH of 8.5 ± 0.5 is often recommended to achieve optimal reaction efficiency.[10]

Quantitative Spectral Data of 5-FAM in Various Solvents

The table below summarizes the key spectral properties of 5-Carboxyfluorescein in several common solvents, providing a practical reference for experimental design.

| Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| pH > 6 Water / Buffer | 492 | 514 | ~83,000 | - |

| 0.1 M Tris (pH 8.0) | 492 | 520 | - | - |

| PCR Buffer | 495 | 520 | - | - |

| DMSO | 493 | 517 | 83,000 | - |

| Ethanol | 492 | 514 | - | - |

| Ethanol:PBS (pH 7.2) (1:1) | 492 | 514 | - | - |

Data compiled from multiple sources.[1][5][11][12][13] Note that values can vary slightly based on experimental conditions.

Experimental Protocol for Measuring Spectral Properties

This section outlines a standardized methodology for characterizing the spectral properties of 5-FAM. Following this protocol will help ensure accurate and reproducible measurements.

Materials and Equipment

-

5-Carboxyfluorescein (single isomer, high purity)

-

Spectroscopy-grade solvents (e.g., DMSO, ethanol, phosphate buffer)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

1 cm pathlength quartz cuvettes

-

Calibrated pipettes and volumetric flasks

-

pH meter

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of 5-FAM powder.

-

Dissolve in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).[10] Mix thoroughly by vortexing or pipetting.[10]

-

Store the stock solution protected from light at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[10]

-

-

Working Solution Preparation:

-

Prepare a series of dilutions from the stock solution into the solvent of interest.

-

For absorption measurements, aim for concentrations where the absorbance is less than 0.1 to maintain linearity.[8]

-

For fluorescence measurements, use dilute solutions (e.g., 1 x 10⁻⁶ M) to avoid inner filter effects.[14]

-

-

Absorption Measurement:

-

Fluorescence Measurement:

-

Data Analysis:

-

From the collected spectra, determine the excitation and emission maxima.

-

The extinction coefficient (ε) can be calculated from the absorption data using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.

-

The fluorescence quantum yield (Φ) can be determined relative to a known standard.[16]

-

Experimental Workflow Diagram

Caption: A streamlined workflow for the spectral characterization of 5-FAM.

Key Considerations for Experimental Design

-

Purity of Solvents: Always use high-purity, spectroscopy-grade solvents to avoid interference from fluorescent impurities.[16]

-

pH Control: For aqueous solutions, use a suitable buffer system to maintain a constant pH, as minor fluctuations can significantly impact fluorescence.

-

Concentration Effects: At high concentrations, fluorescence intensity may not be linear with concentration due to self-absorption or inner-filter effects.[17]

-

Photostability: Protect 5-FAM solutions from light, especially during storage and measurements, to prevent photobleaching.[18]

Logical Relationships of 5-FAM Properties

Caption: Interplay between solvent properties and the spectral characteristics of 5-FAM.

Conclusion

The spectral behavior of 5-Carboxyfluorescein is a dynamic interplay between its molecular structure and its immediate chemical environment. For scientists and researchers in drug development and other fields, a nuanced understanding of how solvents modulate 5-FAM's fluorescence is not merely academic—it is a prerequisite for the rational design of experiments, the accurate interpretation of data, and the successful development of robust fluorescent assays. By carefully controlling solvent polarity and pH, and by following standardized measurement protocols, the full potential of this powerful fluorophore can be reliably harnessed.

References

-

Virtual Labs. (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorescence spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). The Effect of Solvent and pH on the Fluorescence Excitation and Emission Spectra of Solutions Containing Fluorescein. Retrieved from [Link]

-

NIST. (n.d.). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. Retrieved from [Link]

-

OMLC. (n.d.). Fluorescein. Retrieved from [Link]

-

Madridge Publishers. (n.d.). Effect of solvent polarity on fluoroscence spectra of camphor Sulphonic acid doped Polyaniline. Retrieved from [Link]

-

Loschmidt Laboratories. (n.d.). carboxyfluorescein and 5(6). Retrieved from [Link]

-

ResearchGate. (n.d.). pH-dependent emission spectra of carboxyfluorescein excited at 480 nm. Retrieved from [Link]

-

Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]

-

OPUS. (n.d.). Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved from [Link]

-

AnaSpec. (n.d.). 5-FAM [5-Carboxyfluorescein]. Retrieved from [Link]

Sources

- 1. 5-FAM | AAT Bioquest [aatbio.com]

- 2. 5-FAM [5-Carboxyfluorescein] [anaspec.com]

- 3. 5-Carboxyfluorescein | 76823-03-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. biotium.com [biotium.com]

- 6. madridge.org [madridge.org]

- 7. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 8. Fluorescein [omlc.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 5(6)-Carboxyfluorescein | CAS 72088-94-9 | Cayman Chemical | Biomol.com [biomol.com]

- 12. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 15. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 16. Making sure you're not a bot! [opus4.kobv.de]

- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 18. biotium.com [biotium.com]

An In-depth Technical Guide to the Excitation and Emission Spectra of 5-Carboxyfluorescein (5-FAM)

This guide provides a comprehensive technical overview of the spectral properties of 5-Carboxyfluorescein (5-FAM), a widely utilized fluorescent probe in research, diagnostics, and drug development. We will delve into the fundamental principles governing its excitation and emission spectra, the profound influence of its microenvironment, and practical considerations for its application in various experimental settings.

The Spectroscopic Heart of 5-Carboxyfluorescein

5-Carboxyfluorescein is a derivative of fluorescein, one of the most popular and foundational fluorophores in the life sciences.[1] Its enduring utility stems from a combination of a high extinction coefficient, excellent fluorescence quantum yield, and good water solubility.[2] The core of its functionality lies in its xanthene ring system, which is responsible for its characteristic green fluorescence.

The addition of a carboxyl group at the 5-position provides a crucial handle for covalent attachment to biomolecules, such as proteins, peptides, and nucleic acids, without significantly altering the fundamental photophysical properties of the fluorescein core.[3] This feature makes 5-FAM an indispensable tool for fluorescently labeling and tracking biological targets.

Excitation and Emission Maxima

Under standard physiological conditions (aqueous buffer, pH ~7.4-9.0), 5-Carboxyfluorescein exhibits a primary excitation maximum (λex) around 490-495 nm and an emission maximum (λem) in the range of 515-520 nm .[1] This places its spectral profile squarely in the blue-green region of the visible spectrum, making it compatible with common excitation sources like the 488 nm line of an argon-ion laser.[1]

| Property | Wavelength Range |

| Excitation Maximum (λex) | 490 - 495 nm |

| Emission Maximum (λem) | 515 - 520 nm |

The Critical Influence of the Microenvironment

The fluorescence of 5-FAM is not static; it is exquisitely sensitive to its immediate surroundings. Understanding these influences is paramount for designing robust experiments and accurately interpreting fluorescence data.

The Pronounced Effect of pH

One of the most critical factors governing the spectral properties of 5-FAM is pH.[1] The fluorescence of carboxyfluorescein is highly dependent on the protonation state of its phenolic hydroxyl and carboxyl groups.[4] As the pH of the solution changes, the equilibrium between the different ionic forms of the molecule shifts, leading to significant changes in both the absorption and emission spectra.

The pKa of the mixed isomers of 5-(and-6)-Carboxyfluorescein is approximately 6.5.[5] Below this pH, the molecule becomes protonated, leading to a significant decrease in fluorescence intensity.[1] For this reason, 5-FAM is typically used in buffers with a pH range of 7.5 to 8.5 to ensure maximal and stable fluorescence.[3] This pH sensitivity also makes carboxyfluorescein a valuable tool for monitoring intracellular pH changes.

The following diagram illustrates the relationship between pH and the fluorescent state of 5-FAM:

Caption: The relationship between pH and the fluorescent state of 5-FAM.

The Impact of Solvent Polarity

Photobleaching and Quenching: The Enemies of Fluorescence

Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light. While fluorescein and its derivatives are bright, they are also susceptible to photobleaching, particularly under intense and prolonged illumination.[6] The rate of photobleaching is influenced by several factors, including the intensity of the excitation light, the concentration of the fluorophore, and the presence of oxygen. For applications requiring long-term imaging, such as time-lapse microscopy, it is advisable to use the lowest possible excitation power and to employ antifade reagents in the mounting medium.

Fluorescence quenching is a process that leads to a decrease in fluorescence intensity. Quenching can occur through various mechanisms, including:

-

Collisional (Dynamic) Quenching: This occurs when the excited fluorophore collides with another molecule (the quencher) in solution, leading to non-radiative de-excitation. Oxygen is a common collisional quencher.

-

Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher.

-

Förster Resonance Energy Transfer (FRET): This is a distance-dependent transfer of energy from an excited donor fluorophore to a suitable acceptor molecule.

Common quenchers for fluorescein-based dyes include iodide ions and certain organic molecules. When designing fluorescence-based assays, it is important to be aware of potential quenchers in the sample and to take steps to mitigate their effects if necessary.

Practical Applications and Experimental Protocols

The amine-reactive succinimidyl ester of 5-carboxyfluorescein (5-FAM SE) is widely used for covalently labeling proteins, peptides, and other biomolecules containing primary amines.[3] This forms a stable carboxamide bond that is more resistant to hydrolysis than the conjugates formed with fluorescein isothiocyanate (FITC).[7]

Experimental Protocol: Measuring the Excitation and Emission Spectra of 5-Carboxyfluorescein

This protocol outlines the general steps for determining the spectral characteristics of a 5-FAM solution using a spectrofluorometer.

Materials:

-

5-Carboxyfluorescein (or 5-FAM labeled sample)

-

Appropriate solvent or buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Instrument Warm-up and Calibration: Allow the spectrofluorometer's light source to warm up according to the manufacturer's instructions to ensure stable output. Calibrate the instrument's wavelength accuracy using a known standard if required.

-

Sample Preparation: Prepare a dilute solution of 5-FAM in the desired buffer. The absorbance of the solution at the excitation maximum should be low (typically < 0.1) to avoid inner filter effects.

-

Emission Spectrum Measurement: a. Set the excitation wavelength to the expected maximum (e.g., 492 nm). b. Scan a range of emission wavelengths, starting from approximately 10-20 nm above the excitation wavelength to a longer wavelength (e.g., 500 nm to 700 nm). c. The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

Excitation Spectrum Measurement: a. Set the emission wavelength to the determined emission maximum (λem). b. Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm). c. The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

The following diagram illustrates the workflow for determining the excitation and emission spectra:

Caption: A streamlined workflow for determining the excitation and emission maxima of 5-FAM.

Experimental Protocol: Labeling a Protein with 5-FAM SE

This protocol provides a general guideline for conjugating 5-FAM succinimidyl ester to a protein. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)

-

5-FAM SE (succinimidyl ester)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Protein Preparation: a. Ensure the protein is at a suitable concentration (e.g., 2 mg/mL) in an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.5. Buffers containing primary amines (e.g., Tris) will compete for the reactive dye and should be avoided.

-

Dye Preparation: a. Immediately before use, dissolve the 5-FAM SE in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction: a. Add the 5-FAM SE stock solution to the protein solution while gently vortexing. A common starting point is a 10-fold molar excess of dye to protein. b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification of the Conjugate: a. Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with PBS. b. Apply the reaction mixture to the top of the column. c. Elute the column with PBS. The labeled protein, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained and elute later. d. Collect the fractions containing the brightly colored, labeled protein.

-

Characterization of the Conjugate: a. Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the excitation maximum of 5-FAM (around 494 nm) to determine the degree of labeling.

The following diagram outlines the key steps in protein conjugation with 5-FAM SE:

Caption: The workflow for labeling a protein with 5-FAM SE and subsequent purification.

Conclusion

5-Carboxyfluorescein remains a cornerstone fluorophore in the life sciences due to its bright green fluorescence, well-characterized spectral properties, and the ease with which it can be conjugated to biomolecules. A thorough understanding of its excitation and emission spectra, and the significant influence of environmental factors such as pH, is essential for its effective use. By carefully considering the principles and protocols outlined in this guide, researchers can harness the full potential of 5-FAM to illuminate the intricate workings of biological systems.

References

- Bidmanova, S., et al. (2012). Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein with bovine serum albumin and their immobilization for optical pH sensing.

- FluoroFinder. (n.d.). 5-FAM Dye Profile.

- Jena Bioscience. (n.d.). Excitation and emission spectrum of 5/6-FAM.

- MedChemExpress. (n.d.). 5-FAM (5-Carboxyfluorescein).

- Sigma-Aldrich. (n.d.). 5(6)-Carboxyfluorescein.

- Song, L., et al. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 68(6), 2588-2600.

- Thermo Fisher Scientific. (n.d.). A Guide to Making Your Own Fluorescent Bioconjugate.

- AAT Bioquest. (n.d.). 5-FAM (5-Carboxyfluorescein).

- Abcam. (n.d.). 5(6)-FAM (5(6)-Carboxyfluorescein), pH-senstive fluorescent label (CAS 72088-94-9).

- Anaspec. (n.d.). 5-FAM [5-Carboxyfluorescein].

- Biotium. (n.d.). 5-(and-6)-Carboxyfluorescein.

- Cayman Chemical. (n.d.). 5-Carboxyfluorescein (5-FAM, CAS Number: 76823-03-5).

- Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission.

- Kvach, M. V., et al. (2007). 5(6)-carboxyfluorescein revisited: new protecting group, separation of isomers, and their spectral properties on oligonucleotides.

- Povedailo, V. A., et al. (2020). Fluorescent Properties of Carboxyfluorescein Bifluorophores. Journal of Fluorescence, 30(4), 735–742.

- ResearchGate. (n.d.). Photophysical properties. UV‐Vis spectra of (A) 5(6)‐carboxyfluorescein...

- ResearchGate. (n.d.). pH-dependent emission spectra of carboxyfluorescein excited at 480 nm.

- TriLink BioTechnologies. (n.d.). Quencher Selection.

- Vector Laboratories. (n.d.). Fluorescent Dyes And Quenchers.

- BenchChem. (n.d.). Technical Support Center: Quenching of 5(6)-Carboxy-2',7'-dichlorofluorescein Fluorescence.

- National Institute of Standards and Technology. (2012). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy.

- Rose-Hulman Institute of Technology. (n.d.). Dynamic Quenching. Retrieved from Rose-Hulman Institute of Technology.

- BOC Sciences. (n.d.). Fluorescent Quenchers - Probes.

- Alfa Chemistry. (n.d.). Fluorescent Dye Wavelength Index Table.

- MDPI. (2020). Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs.

- SPIE. (2006). Calibration standards for multicenter clinical trials of fluorescence spectroscopy for in vivo diagnosis. Journal of Biomedical Optics, 11(1), 014013.

- Communication Technology Srl. (n.d.). Fluorescence Measurements.

- HORIBA. (2016). HORIBA SPECTROFLUOROMETER CALIBRATION.

Sources

- 1. FluoroFinder [app.fluorofinder.com]

- 2. iscientific.org [iscientific.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. One moment, please... [loschmidt.chemi.muni.cz]

- 5. biotium.com [biotium.com]

- 6. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spiedigitallibrary.org [spiedigitallibrary.org]

An In-depth Technical Guide to the Molar Extinction Coefficient of 5-Carboxyfluorescein (5-FAM)

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the molar extinction coefficient of 5-Carboxyfluorescein (5-FAM), a widely used green fluorescent label.[1][2] We will delve into the critical pH dependency of this value, provide a robust, field-proven protocol for its accurate determination, and discuss the underlying chemical principles that govern its photophysical properties.

Introduction: The Importance of an Accurate Molar Extinction Coefficient

5-Carboxyfluorescein (5-FAM) is a single-isomer derivative of fluorescein that is extensively used to fluorescently label biomolecules such as peptides, proteins, and nucleotides.[1][2][3] Its popularity stems from a high fluorescence quantum yield, good water solubility, and an excitation maximum that aligns well with the common 488 nm laser line.[2][4][5]

An accurate molar extinction coefficient (ε), also known as molar absorptivity, is paramount for quantitative applications.[6] It is the cornerstone of the Beer-Lambert Law, which relates absorbance to concentration.[7][8][9] Without a precise ε value, the quantification of labeled conjugates—a critical step in assays for drug discovery, diagnostics, and molecular biology—is fundamentally compromised. This guide provides the technical foundation to ensure such measurements are both accurate and reproducible.

The Chemical Basis of 5-FAM's pH-Dependent Absorbance

A defining characteristic of 5-FAM and other fluorescein derivatives is the pH sensitivity of their absorbance and fluorescence.[10][11] This phenomenon is rooted in the molecule's ability to exist in different ionic states depending on the proton concentration of the surrounding environment. The pKa of 5(6)-FAM is approximately 6.5.[10]

At alkaline pH (typically above 8), the dianionic form of 5-FAM predominates. This form possesses the extended π-conjugated system responsible for its strong absorption of light around 492 nm and subsequent bright green fluorescence.[10] As the pH decreases towards and below the pKa, protonation of the phenolic and carboxylic acid groups disrupts this conjugation, leading to a significant decrease in absorbance at this wavelength. Therefore, reporting the molar extinction coefficient of 5-FAM without specifying the pH and buffer conditions is scientifically incomplete and can lead to significant errors in concentration determination.

Caption: pH influence on 5-FAM's absorbance.

Molar Extinction Coefficient and Photophysical Properties

The most frequently cited and functionally relevant molar extinction coefficient for 5-FAM is determined under alkaline conditions, where the dianionic form is maximized and stable. This ensures maximum sensitivity and reproducibility.

| Parameter | Value | Conditions | Source |

| Molar Extinction Coefficient (ε) | ~82,000 - 83,000 M⁻¹cm⁻¹ | pH 9.0 | [10][12] |

| Max. Excitation Wavelength (λex) | ~492 - 495 nm | pH 9.0 | [10][13] |

| Max. Emission Wavelength (λem) | ~514 - 520 nm | pH 9.0 | [10][13] |

| pKa | ~6.5 | Aqueous Buffer | [10] |

| Molecular Weight (MW) | 376.32 g/mol | N/A |

Note: Values can vary slightly between suppliers and measurement conditions. The protocol below provides a framework for verifying this value for your specific reagents and instrumentation.

Experimental Protocol for Determining the Molar Extinction Coefficient

This protocol is based on the Beer-Lambert Law, A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the pathlength of the cuvette (typically 1 cm), and c is the molar concentration.[7][8] By plotting absorbance versus a series of known concentrations, the extinction coefficient can be determined from the slope of the resulting linear plot (Slope = εb).[9]

4.1. Materials and Reagents

-

5-Carboxyfluorescein (5-FAM): High purity, single isomer (>95%).

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

-

Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 9.0.

-

Spectrophotometer: Calibrated UV-Vis spectrophotometer.

-

Cuvettes: 1 cm pathlength quartz or appropriate plastic cuvettes.

-

Analytical Balance: Capable of measuring to ±0.01 mg.

-

Volumetric Glassware: Calibrated Class A volumetric flasks and pipettes.

4.2. Step-by-Step Methodology

-

Prepare a 10 mM Primary Stock Solution:

-

Accurately weigh approximately 3.76 mg of 5-FAM powder. Causality: Weighing a sufficient mass minimizes relative error from the balance.

-

Quantitatively transfer the powder to a 1.00 mL volumetric flask.

-

Dissolve the 5-FAM completely in anhydrous DMSO. Causality: DMSO is an excellent solvent for 5-FAM, ensuring complete dissolution before dilution into aqueous buffer where its solubility is lower.

-

This creates a precise 10 mM primary stock solution . Protect from light and store at 4°C.[13]

-

-

Prepare a 100 µM Secondary Stock Solution:

-

Pipette 100 µL of the 10 mM primary stock solution into a 10.00 mL volumetric flask.

-

Bring the volume to 10.00 mL with the pH 9.0 buffer. Mix thoroughly.

-

This creates a 100 µM secondary stock solution . This intermediate dilution is crucial for accurately preparing the final low-micromolar standards.

-

-

Prepare a Series of Calibration Standards:

-

Label five 10.00 mL volumetric flasks (or other appropriate volumes) as 2 µM, 4 µM, 6 µM, 8 µM, and 10 µM.

-

Using the 100 µM secondary stock, prepare the standards as follows:

-

2 µM: 200 µL of secondary stock into 10.00 mL flask, fill with buffer.

-

4 µM: 400 µL of secondary stock into 10.00 mL flask, fill with buffer.

-

6 µM: 600 µL of secondary stock into 10.00 mL flask, fill with buffer.

-

8 µM: 800 µL of secondary stock into 10.00 mL flask, fill with buffer.

-

10 µM: 1000 µL of secondary stock into 10.00 mL flask, fill with buffer.

-

-

Self-Validation Check: The concentrations are chosen to yield absorbance values within the optimal linear range of most spectrophotometers (typically 0.1 - 1.0).[14]

-

-

Measure Absorbance:

-

Turn on and allow the spectrophotometer to warm up as per the manufacturer's instructions.

-

Set the wavelength to the absorbance maximum of 5-FAM (~492 nm).

-

Use the pH 9.0 buffer as the blank to zero the instrument.

-

Measure the absorbance of each calibration standard, starting from the most dilute. Rinse the cuvette with the next standard before measuring. Record each value.

-

-

Data Analysis and Calculation:

-

Plot the measured absorbance (A) on the y-axis versus the molar concentration (c) on the x-axis.

-

Perform a linear regression on the data points. The plot should be highly linear.

-

The slope of the best-fit line is equal to εb.

-

Calculate the molar extinction coefficient: ε = Slope / b . Since b (pathlength) is 1 cm, ε is equal to the slope.

-

The units for ε will be M⁻¹cm⁻¹.

-

Caption: Workflow for ε determination.

Trustworthiness: Considerations for a Self-Validating System

To ensure the trustworthiness of your results, incorporate the following checks and considerations:

-

Linearity (R²): The coefficient of determination (R²) from your linear regression should be >0.99. A value less than this may indicate pipetting errors, concentration miscalculations, or that the absorbance values are outside the linear range of the instrument.

-

Zero Intercept: The y-intercept of the plot should be close to zero.[9] A significant non-zero intercept suggests contamination in the blank or an instrument offset.

-

Solvent Effects: Always report the solvent and pH used, as the extinction coefficient is highly dependent on these factors.[15]

-

Purity of 5-FAM: Use a high-purity, single-isomer source of 5-FAM. A mixture of 5- and 6-isomers may have a slightly different extinction coefficient.[1]

-

Photostability: While reasonably stable, prolonged exposure of fluorescein solutions to high-intensity light can cause photobleaching. Prepare fresh dilutions and keep solutions in the dark when not in use.

By adhering to this detailed protocol and its integrated validation checks, researchers can confidently determine an accurate molar extinction coefficient for 5-FAM, ensuring the integrity of subsequent quantitative experiments in drug development and other scientific applications.

References

-

Study.com. (2021, September 1). How to Find Molar Absorptivity Using the Beer-Lambert Law | Chemistry. Retrieved from Study.com. [Link]

-

Bellevue College. Beer's Law: Determining the Concentration of a Solution. Retrieved from Bellevue College. [Link]

-

Virtual Labs. Determination of the Molar Absorptivity of a Light Absorbing Molecule. Retrieved from Virtual Labs. [Link]

-

Chemguide. The Beer-Lambert Law - absorption spectra. Retrieved from Chemguide. [Link]

-

Chemistry LibreTexts. (2023, January 29). The Beer-Lambert Law. Retrieved from Chemistry LibreTexts. [Link]

-

MtoZ Biolabs. How to Measure the Extinction Coefficient of a Fluorescent Protein. Retrieved from MtoZ Biolabs. [Link]

-

FluoroFinder. 5-FAM Dye Profile. Retrieved from FluoroFinder. [Link]

- Google Patents. Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate.

-

ResearchGate. Chemical structure of 5(6)-carboxyfluorescein (CF) and 5(6)-carboxynaphthofluorescein (CNF). Retrieved from ResearchGate. [Link]

-

ResearchGate. Normalized absorption and fluorescence spectra of (5-FAM)2 and (6-FAM)2 in a buffer solution, pH = 8.5. Retrieved from ResearchGate. [Link]

-

Anaspec. 5-FAM [5-Carboxyfluorescein]. Retrieved from Anaspec. [Link]

-

ResearchGate. (2015, June 3). Does anyone know how to calculate the extinction coefficient of a fluorophore, knowing that the molecular weight and the exact mass are calculated?. Retrieved from ResearchGate. [Link]

-

Loschmidt Laboratories. Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein with bovine serum albumin and their immobilization for optical pH sensing. Retrieved from Loschmidt Laboratories. [Link]

-

PubMed. (2023, March 10). Method for measuring the extinction coefficient of fluorescing media within the emission band. Retrieved from PubMed. [Link]

-

ResearchGate. pH-dependent emission spectra of carboxyfluorescein excited at 480 nm. Retrieved from ResearchGate. [Link]

Sources

- 1. 5-FAM [5-Carboxyfluorescein] [anaspec.com]

- 2. 5-FAM | AAT Bioquest [aatbio.com]

- 3. 5-Carboxyfluorescein | 76823-03-5 [chemicalbook.com]

- 4. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 5. caymanchem.com [caymanchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How to Find Molar Absorptivity Using the Beer-Lambert Law | Chemistry | Study.com [study.com]

- 8. bellevuecollege.edu [bellevuecollege.edu]

- 9. Virtual Labs [mas-iiith.vlabs.ac.in]

- 10. biotium.com [biotium.com]

- 11. FluoroFinder [app.fluorofinder.com]

- 12. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]

- 13. biotium.com [biotium.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 5-Carboxyfluorescein (5-FAM): Properties, Applications, and Protocols

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 5-Carboxyfluorescein, a pivotal fluorescent molecule. Commonly known as 5-FAM, this single-isomer fluorescein derivative offers significant advantages in bioconjugation and assay development, primarily due to the enhanced stability of its conjugates compared to traditional fluorescein isothiocyanate (FITC)[1]. We will delve into its core properties, chemical reactivity, key applications, and provide field-proven protocols to ensure successful implementation in your research.

Core Physicochemical and Spectroscopic Properties

5-Carboxyfluorescein is a xanthene dye characterized by its bright green fluorescence and a carboxylic acid functional group that serves as the primary point for covalent attachment to biomolecules[2][3]. Its identity and properties are summarized below.

Table 1: Physicochemical Properties of 5-Carboxyfluorescein

| Property | Value | Source(s) |

| CAS Number | 76823-03-5 | [1][2][4] |

| Molecular Weight | 376.32 g/mol | [2][4] |

| Molecular Formula | C₂₁H₁₂O₇ | [3][4] |

| Synonyms | 5-FAM | [2][3][4][5] |

| Appearance | Yellow to orange solid powder | [2][6] |

| Solubility | Soluble in DMF, DMSO, Ethanol, and aqueous buffers with pH > 6 | [1][3][7] |

| Storage | 2-8°C, protected from light and moisture | [2] |

Table 2: Spectroscopic Properties of 5-Carboxyfluorescein

| Property | Value | Conditions | Source(s) |

| Excitation Maximum (λex) | ~492 nm | 0.1 M Tris pH 8.0 | [3] |

| Emission Maximum (λem) | ~517 nm | 0.1 M Tris pH 8.0 | [3][7] |

| Molar Extinction Coeff. (ε) | >72,000 M⁻¹cm⁻¹ | pH 7.4 | [7] |

| Fluorescence | pH-dependent; increases in the physiological range of 6.0 to 7.4 | [2] | |

| pKa | ~6.5 | [8] |

The Chemistry of Bioconjugation: From Carboxylic Acid to Stable Amide Bond

The utility of 5-FAM in labeling biomolecules stems from its carboxylic acid group. Unlike the isothiocyanate group of FITC, this carboxyl group is not directly reactive with amines. It requires a crucial activation step to be converted into a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. This two-stage process is fundamental to its application and is the reason for the superior stability of the final conjugate.

Causality of Activation: The activation with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) transforms the carboxyl group into an NHS ester[9]. The NHS moiety is an excellent leaving group, making the activated dye highly susceptible to nucleophilic attack by primary amines (e.g., the ε-amino group of lysine residues in proteins)[2]. This reaction yields a highly stable amide bond, which is significantly more resistant to hydrolysis than the thiourea bond formed by FITC[1].

Sources

- 1. 5-FAM [5-Carboxyfluorescein] [anaspec.com]

- 2. 5-Carboxyfluorescein | 76823-03-5 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemimpex.com [chemimpex.com]

- 7. empbiotech.com [empbiotech.com]

- 8. biotium.com [biotium.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Carboxyfluorescein: Structure, Isomers, and Application

Introduction

Carboxyfluorescein, a derivative of the foundational fluorescent dye fluorescein, stands as a cornerstone reagent in modern biomedical research and drug development. Its utility is rooted in the brilliant green fluorescence emitted by its xanthene core, coupled with a carboxylic acid moiety that provides a versatile chemical handle for conjugation to a vast array of biomolecules. However, the true mastery of carboxyfluorescein lies in understanding its isomeric nature. The standard chemical synthesis inherently produces a mixture of two structural isomers: 5-carboxyfluorescein and 6-carboxyfluorescein.[1][2][3] For the researcher, the choice between using a purified single isomer or a mixed isomer preparation is a critical decision that profoundly impacts experimental reproducibility, data quality, and the characterization of final conjugates. This guide provides an in-depth exploration of the chemical structure of these isomers, their synthesis and separation, their comparative properties, and field-proven protocols for their application, empowering scientists to make informed decisions in their experimental design.

The Genesis of Isomers: Synthesis and Structure

The journey into carboxyfluorescein's structure begins with its synthesis. The classic approach involves the condensation of resorcinol with 1,2,4-benzenetricarboxylic anhydride (also known as 4-carboxyphthalic anhydride).[2][4] This reaction, typically performed in the presence of an acid catalyst like methanesulfonic acid, leads to the formation of the fluorescein scaffold.[2][5]

The critical juncture where isomerism arises is the electrophilic attack on the resorcinol molecules by one of the two carbonyl groups on the anhydride ring. Due to the asymmetry of the 1,2,4-benzenetricarboxylic anhydride, the reaction can proceed in two different orientations, yielding a nearly 1:1 mixture of the 5- and 6-carboxy isomers.[5]

The sole structural difference between these isomers is the position of the carboxyl group on the lower phenyl ring attached to the spiro carbon of the xanthene core.

-

5-Carboxyfluorescein (5-FAM): The carboxyl group is located at position 5.

-

6-Carboxyfluorescein (6-FAM): The carboxyl group is located at position 6.[6]

While this may seem like a minor structural variance, it has significant implications for downstream applications.

Single Isomer vs. Mixed Isomers: A Critical Choice for Scientific Integrity

Commercially, carboxyfluorescein is available as purified 5-FAM, purified 6-FAM, or a mixture denoted as 5(6)-FAM.[6] The decision of which to use is paramount for robust and reproducible science.

Why Choose a Single Isomer?

-

Homogeneity of Conjugates: When labeling a biomolecule, such as an antibody or oligonucleotide, using a single isomer ensures the creation of a single, well-defined product population. In contrast, a mixed isomer reagent will produce two distinct conjugate species. This heterogeneity complicates purification and subsequent characterization, making it difficult to ascertain precise properties like the degree of labeling (DOL).[1]

-

Reproducibility and Lot-to-Lot Consistency: The exact ratio of 5- to 6-isomers in a mixed preparation can vary between manufacturing batches. This variability can lead to subtle but significant differences in labeling efficiency and conjugate performance, compromising the reproducibility of experiments over time.

-

Crystallography and Structural Biology: For applications requiring high-resolution structural information, such as X-ray crystallography of a labeled protein, the homogeneity afforded by a single isomer is non-negotiable.

While the spectral properties of the two isomers are nearly identical, their subtle differences in polarity and reactivity can be magnified upon conjugation.[3] Therefore, for quantitative applications, methods requiring high purity, and long-term studies, the use of a single, purified isomer is strongly recommended. The mixed isomer preparation is a more cost-effective option suitable for less sensitive, qualitative applications where absolute conjugate uniformity is not the primary concern.

Physicochemical and Spectral Properties

The utility of carboxyfluorescein is defined by its photophysical characteristics. Both isomers exhibit strong absorption of blue light and emit bright green fluorescence.[6] A defining feature of fluorescein and its derivatives is the pronounced pH sensitivity of their fluorescence, with intensity markedly decreasing in acidic environments.[7][8][9] This is due to the equilibrium between the fluorescent anionic form and the non-fluorescent lactone form. The pKa of carboxyfluorescein is approximately 6.5, making it a useful pH indicator within the physiological range.[10][11]

| Property | 5-Carboxyfluorescein (5-FAM) | 6-Carboxyfluorescein (6-FAM) | Reference |

| Excitation Maximum (λex) | ~492 nm | ~495 nm | [6][12] |

| Emission Maximum (λem) | ~517 nm | ~517 nm | [6] |

| Molar Extinction Coefficient (ε) | ~83,000 M⁻¹cm⁻¹ at ~493 nm | ~83,000 M⁻¹cm⁻¹ at ~493 nm | [13] |

| pKa | ~6.5 | ~6.5 | [10][11] |

| Molecular Weight | 376.32 g/mol | 376.32 g/mol | [14] |

Note: Spectral properties are pH-dependent and values are typically reported in a slightly basic buffer (e.g., pH 8.0-9.0).

Application Spotlight: Protein Labeling via NHS Ester Chemistry

The carboxyl group is the key to carboxyfluorescein's utility as a labeling reagent. It provides a reactive handle that can be readily converted into an amine-reactive species, most commonly an N-hydroxysuccinimide (NHS) ester.[15][16] This activated ester reacts efficiently with primary amines (such as the ε-amino group of lysine residues and the N-terminus of proteins) to form a stable amide bond.[17][18] Carboxyfluorescein-derived conjugates are noted for being more hydrolytically stable than those made with fluorescein isothiocyanate (FITC).[13][19]

Experimental Protocol: Labeling an IgG Antibody with 5-FAM, SE

This protocol details a standard procedure for labeling an Immunoglobulin G (IgG) antibody. The causality behind each step is explained to ensure a robust and self-validating process.

1. Reagent Preparation:

-

Antibody Solution: Dialyze the antibody (e.g., 1 mg/mL) against an amine-free buffer, such as 1X Phosphate-Buffered Saline (PBS), pH 7.4. Immediately before labeling, add 1/10th volume of 1 M sodium bicarbonate to raise the pH to ~8.3.

-

Rationale: Primary amines must be deprotonated (R-NH₂) to act as nucleophiles. The pH of 8.3-8.5 provides a favorable equilibrium for reaction while minimizing the rate of NHS ester hydrolysis, which accelerates at higher pH.[18] Tris or other amine-containing buffers are incompatible as they will compete for reaction with the NHS ester.

-

-

Dye Stock Solution: Dissolve 1 mg of 5-Carboxyfluorescein, Succinimidyl Ester (5-FAM, SE) in 100 µL of anhydrous Dimethyl Sulfoxide (DMSO).

-

Rationale: NHS esters are susceptible to hydrolysis. Using an anhydrous aprotic solvent like DMSO prevents premature degradation of the reactive group.[17] This stock solution should be prepared fresh.

-

2. Conjugation Reaction:

-

Calculate the required volume of dye solution. A molar excess of 10-20 fold (dye:protein) is a common starting point for antibodies.

-

Add the calculated volume of dye stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

Rationale: The fluorescein core is susceptible to photobleaching. Protecting the reaction from light preserves the dye's fluorescent potential.

-

3. Purification of the Conjugate:

-

Separate the labeled antibody from unreacted free dye using a size-exclusion chromatography column (e.g., a Sephadex G-25 column) equilibrated with PBS, pH 7.4.

-

The first colored fraction to elute will be the FAM-antibody conjugate. The later, slower-moving colored fraction is the free dye.

4. Characterization: Determining the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, is a critical quality control parameter.[22][23] It is determined spectrophotometrically.[24]

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~494 nm, Aₘₐₓ).

-

Calculate the protein concentration, correcting for the dye's absorbance at 280 nm: Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

-

Calculate the dye concentration: Dye Conc. (M) = Aₘₐₓ / ε_dye

-

Where ε_dye is the molar extinction coefficient of the dye (~83,000 M⁻¹cm⁻¹ at pH > 8).[13]

-

-

Calculate the DOL: DOL = Dye Conc. (M) / Protein Conc. (M)

Rationale: An optimal DOL is crucial. Over-labeling can lead to fluorescence self-quenching and may compromise the protein's biological activity, while under-labeling results in a weak signal.[21][24] For antibodies, a DOL between 2 and 10 is often ideal.[20]

Conclusion

Carboxyfluorescein remains an invaluable tool for researchers due to its robust fluorescence and versatile conjugation chemistry. A sophisticated understanding of its isomeric nature—the existence of 5-FAM and 6-FAM—is what separates routine application from high-impact, reproducible science. By selecting single-isomer preparations for quantitative and sensitive assays, and by implementing rigorous, well-understood labeling and characterization protocols, researchers can harness the full potential of this classic fluorophore. This guide serves as a foundational resource, grounding experimental choices in the fundamental chemistry of the molecule to ensure data integrity and scientific advancement.

References

-

ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. PubMed Central. Available at: [Link] [Accessed: 7 January 2026].

-

Chemical structure of 5(6)-carboxyfluorescein (CF) and 5(6)-carboxynaphthofluorescein (CNF). ResearchGate. Available at: [Link] [Accessed: 7 January 2026].

-

Novel probe could make fluorescence microscopy analyses more accurate. BioTechniques. (2024). Available at: [Link] [Accessed: 7 January 2026].

-

How to label protein with 5-FAM (5 Carboxyfluorescein)? ResearchGate. (2019). Available at: [Link] [Accessed: 7 January 2026].

-

5(6)-Carboxyfluorescein Revisited: New Protecting Group, Separation of Isomers, and their Spectral Properties on Oligonucleotides. ACS Publications. Available at: [Link] [Accessed: 7 January 2026].

-

pH-dependent emission spectra of carboxyfluorescein excited at 480 nm. ResearchGate. Available at: [Link] [Accessed: 7 January 2026].

-

Photophysical properties. UV‐Vis spectra of (A) 5(6)‐carboxyfluorescein... ResearchGate. Available at: [Link] [Accessed: 7 January 2026].

-

Preparation of 5- and 6-Carboxyfluorescein | Request PDF. ResearchGate. Available at: [Link] [Accessed: 7 January 2026].

-

5(6)-carboxyfluorescein revisited: new protecting group, separation of isomers, and their spectral properties on oligonucleotides. PubMed. Available at: [Link] [Accessed: 7 January 2026].

-

Degree-of-labeling (DOL). NanoTemper Technologies. Available at: [Link] [Accessed: 7 January 2026].

-

Preparation of 5- and 6-Carboxyfluorescein. Thieme. (2004). Available at: [Link] [Accessed: 7 January 2026].

-

6-Carboxyfluorescein. Wikipedia. Available at: [Link] [Accessed: 7 January 2026].

-

In vivo spectroscopic properties of the fluorescent pH indicator biscarboxyethyl carboxyfluorescein. PubMed. Available at: [Link] [Accessed: 7 January 2026].

-

Labeling a protein with fluorophores using NHS ester derivitization. PubMed. Available at: [Link] [Accessed: 7 January 2026].

-

Labeling Antibodies Using NHS-Fluorescein. CSH Protocols. Available at: [Link] [Accessed: 7 January 2026].

-

NHS ester protocol for labeling proteins. Abberior Instruments. Available at: [Link] [Accessed: 7 January 2026].

-

Practical Method for the Multigram Separation of the 5- and 6-Isomers of Carboxyfluorescein. ACS Publications. Available at: [Link] [Accessed: 7 January 2026].

-

5-FAM, SE [5-Carboxyfluorescein, SE]. MoBiTec. Available at: [Link] [Accessed: 7 January 2026].

-

Extending the applicability of carboxyfluorescein in solid-phase synthesis. PubMed. Available at: [Link] [Accessed: 7 January 2026].

-

Extending the Applicability of Carboxyfluorescein in Solid-Phase Synthesis. ResearchGate. Available at: [Link] [Accessed: 7 January 2026].

-

Understanding Fluorescence and pH Sensitivity of Fluorescein Molecule. Physics Forums. (2008). Available at: [Link] [Accessed: 7 January 2026].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.tamu.edu [chem.tamu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. physicsforums.com [physicsforums.com]

- 10. biotium.com [biotium.com]

- 11. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 12. caymanchem.com [caymanchem.com]

- 13. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]

- 14. 5(6)-羧基荧光素 - 5(6)-Carboxyfluorescein [sigmaaldrich.com]

- 15. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NHS ester protocol for labeling proteins [abberior.rocks]

- 17. researchgate.net [researchgate.net]

- 18. de.lumiprobe.com [de.lumiprobe.com]

- 19. 5-FAM, SE [5-Carboxyfluorescein, SE] | Labeling & Detection | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 20. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biotechniques.com [biotechniques.com]

- 24. support.nanotempertech.com [support.nanotempertech.com]

An In-depth Technical Guide to the Photostability and Photobleaching of 5-Carboxyfluorescein (5-FAM)

Introduction: The Enduring Utility and Inherent Challenge of 5-Carboxyfluorescein

5-Carboxyfluorescein (5-FAM) is a workhorse fluorescent probe, a derivative of fluorescein that offers a convenient carboxylic acid group for covalent labeling of biomolecules such as proteins and nucleic acids.[1][2][3] Its bright green fluorescence, with excitation and emission maxima closely matching the 488 nm spectral line of common argon-ion lasers, has cemented its place in a vast array of applications including fluorescence microscopy, flow cytometry, and cell viability assays.[4][] The fluorescence of 5-FAM is primarily dictated by its xanthene core, and its emission intensity is notably sensitive to the pH of its environment, increasing in the physiological range of 6 to 7.4.[1]

However, the very property that makes 5-FAM so valuable—its ability to absorb and emit light—is also the source of its primary limitation: photobleaching. Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a permanent loss of its fluorescent signal.[6] This phenomenon can significantly impact the quality and duration of fluorescence-based experiments, introducing potential artifacts in quantitative measurements and limiting the observation time for dynamic cellular processes.[6][7]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the photostability and photobleaching of 5-FAM. We will delve into the fundamental photochemical mechanisms that govern its degradation, explore the key environmental factors that influence its photostability, and provide detailed, field-proven protocols for quantifying photobleaching and strategies to mitigate its effects.

Core Physicochemical and Spectroscopic Properties of 5-FAM

A thorough understanding of 5-FAM's properties is foundational to optimizing its use and mitigating photobleaching.

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₁₂O₇ | [2] |

| Molecular Weight | 376.32 g/mol | [1] |

| Excitation Maximum (λex) | ~492 nm | [2][4] |

| Emission Maximum (λem) | ~517 nm (in 0.1 M Tris pH 8.0) | [1][8] |

| Fluorescence Quantum Yield (Φf) | ~0.93 (similar to fluorescein) | [9] |

| Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ | [10] |

| Solubility | Soluble in DMSO, DMF, ethanol, and aqueous buffers at pH > 6 | [2][3][8] |

The Photobleaching of 5-FAM: A Mechanistic Deep Dive

The photobleaching of fluorescein and its derivatives, including 5-FAM, is a complex process that is not yet fully understood in all its nuances.[11] However, it is generally accepted that the process is initiated when the fluorophore absorbs a photon and is promoted to an excited singlet state (S₁). From this state, it can return to the ground state (S₀) by emitting a photon (fluorescence), or it can undergo intersystem crossing to a longer-lived excited triplet state (T₁).[11][12] It is from this triplet state that the most significant photobleaching pathways are initiated.[6][13]

Key Photobleaching Pathways

-

Reactions with Molecular Oxygen (Type I & Type II Photooxidation): The excited triplet state of 5-FAM is highly reactive. It can react with ground-state molecular oxygen (³O₂) in its environment.[14] This can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which are highly reactive and can attack the fluorophore, leading to its destruction.[14][15] This is a major pathway for photobleaching, especially in oxygen-rich environments.

-

Dye-Dye Interactions: At high concentrations, excited triplet-state fluorophores can interact with ground-state fluorophores, leading to non-fluorescent dimers and subsequent degradation.[11][16] This self-quenching mechanism can significantly reduce fluorescence intensity and contribute to photobleaching.[17]

-

Reactions with the Local Environment: The excited triplet state can also react with other molecules in its immediate vicinity, such as solvent molecules or components of a biological sample, leading to irreversible chemical modification of the fluorophore.[11]

The following diagram illustrates the primary photobleaching pathways of 5-FAM.

Caption: Simplified Jablonski diagram illustrating the excitation and relaxation pathways of 5-FAM, leading to fluorescence or entry into the triplet state from which photobleaching occurs.

Factors Influencing the Photostability of 5-FAM

The rate of photobleaching is not an intrinsic constant but is heavily influenced by the fluorophore's environment. Understanding and controlling these factors is crucial for maximizing the photostability of 5-FAM in experimental settings.

-

Excitation Light Intensity and Wavelength: The rate of photobleaching is directly proportional to the intensity of the excitation light.[18] Higher light intensity leads to more frequent excitation cycles and a greater probability of entering the destructive triplet state. Exciting the fluorophore at the peak of its absorption spectrum will also lead to more efficient absorption and, consequently, faster photobleaching.[18]

-

pH of the Medium: The fluorescence of 5-FAM is pH-sensitive, with its fluorescence intensity decreasing significantly at acidic pH values (below pH 5-5.5).[1][19] While the direct effect of pH on the photobleaching rate is complex, maintaining a stable, slightly alkaline pH (7.4-8.5) is generally recommended for optimal and stable fluorescence.

-

Solvent Polarity and Viscosity: The solvent environment can influence the electronic states of the fluorophore and the rates of non-radiative decay pathways.[20][21][22] Changes in solvent polarity can lead to shifts in the emission spectrum (solvatochromism) and can affect the stability of the excited states. Increased solvent viscosity can sometimes reduce the rate of collisional quenching and slow down photobleaching.

-

Presence of Quenchers: Certain molecules, known as quenchers, can deactivate the excited state of a fluorophore through non-radiative pathways, reducing fluorescence intensity.[17] Quenching can be dynamic (collisional) or static (formation of a non-fluorescent complex). For 5-FAM labeled nucleic acids, guanine bases are known to be strong quenchers of fluorescence.[23] Other quenchers include heavy atoms and some transition metals.

-

Concentration of the Fluorophore: As mentioned earlier, high concentrations of 5-FAM can lead to self-quenching and increased photobleaching through dye-dye interactions.[16]

Experimental Workflow for Quantifying 5-FAM Photostability

A standardized approach to measuring photostability is essential for comparing the performance of 5-FAM under different conditions or when conjugated to different biomolecules. The following protocol outlines a robust method for quantifying photobleaching using time-lapse fluorescence microscopy.

Protocol: Time-Lapse Microscopy for Photobleaching Analysis

Objective: To determine the rate of photobleaching of 5-FAM under specific experimental conditions.

Materials:

-

Fluorescence microscope with a suitable filter set for 5-FAM (e.g., excitation ~490 nm, emission ~520 nm).

-

A stable light source (e.g., mercury arc lamp, LED, or laser).

-

A sensitive digital camera.

-

Image acquisition and analysis software (e.g., ImageJ/Fiji).

-

5-FAM labeled sample (e.g., conjugated antibody, oligonucleotide, or protein).

-

Mounting medium (with or without antifade reagents).

-

Microscope slides and coverslips.

Methodology:

-

Sample Preparation:

-

Prepare your 5-FAM labeled sample at the desired concentration.

-

Mount the sample on a microscope slide using the chosen mounting medium.

-

Use a consistent mounting procedure to ensure a uniform sample thickness.

-

-

Microscope Setup:

-

Turn on the microscope and light source, allowing them to stabilize for at least 30 minutes to ensure consistent illumination intensity.

-

Select the appropriate objective lens for your experiment.

-

Focus on a representative area of your sample.

-

Adjust the camera settings (exposure time, gain) to obtain a good signal-to-noise ratio without saturating the detector in the initial image. Crucially, keep these settings constant throughout the experiment.

-

-

Image Acquisition:

-

Acquire an initial image (t=0) of the sample.

-

Continuously illuminate the sample with the excitation light.

-

Acquire a series of images at regular time intervals (e.g., every 5, 10, or 30 seconds) for a duration sufficient to observe significant photobleaching (e.g., until the fluorescence intensity drops to less than 50% of the initial value).[24]

-

It is also advisable to acquire a "dark" image with the shutter closed to measure the camera's dark current.

-

-

Data Analysis:

-

Open the image sequence in your analysis software.

-

Subtract the dark current from each image.

-

Select a region of interest (ROI) that encompasses the fluorescent signal.

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Normalize the fluorescence intensity at each time point to the initial intensity at t=0 (I/I₀).

-

Plot the normalized fluorescence intensity as a function of time.

-

-

Quantification of Photobleaching:

-

From the photobleaching curve, you can determine the half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[25]

-

Alternatively, the data can be fitted to an exponential decay function (often a single or double exponential) to determine the photobleaching rate constant (k) .

-

The following diagram illustrates the experimental workflow for quantifying photostability.

Caption: A step-by-step workflow for quantifying the photostability of 5-FAM using time-lapse fluorescence microscopy.

Strategies for Mitigating Photobleaching

While photobleaching is an unavoidable consequence of fluorescence excitation, several strategies can be employed to minimize its impact and extend the useful lifetime of your 5-FAM labeled samples.

-

Reduce Excitation Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio. This can be achieved by using neutral density filters or by reducing the power of the light source.[26]

-

Minimize Exposure Time: Limit the sample's exposure to the excitation light. Use a shutter to block the light path when not actively acquiring images.[26]

-

Use Antifade Reagents: Incorporate antifade reagents into your mounting medium.[27] These reagents are typically reducing agents or free radical scavengers that can quench the reactive triplet state of the fluorophore or scavenge reactive oxygen species.[28][29] Commercially available antifade reagents such as Vectashield and ProLong are highly effective in reducing the photobleaching of fluorescein.[27][30]

-

Optimize Filter Sets: Use high-quality bandpass filters that are well-matched to the excitation and emission spectra of 5-FAM. This will maximize the collection of the desired fluorescence signal while minimizing the excitation of other cellular components that could contribute to phototoxicity.

-